Aleglitazar is a synthetic compound classified as a dual agonist for peroxisome proliferator-activated receptors alpha and gamma (PPARα and PPARγ). It was primarily developed for the treatment of type II diabetes, aiming to enhance insulin sensitivity and improve lipid profiles. Despite promising results in preclinical and early clinical trials, its development was halted during phase III trials due to safety concerns related to cardiovascular risks and adverse effects on renal function .
Aleglitazar is identified by the chemical registry number 475479-24-4. It belongs to the class of drugs known as PPAR modulators, specifically targeting both PPARα and PPARγ receptors. This dual action is significant in managing metabolic disorders, particularly in patients with type II diabetes and dyslipidemia .
The synthesis of Aleglitazar involves multiple steps starting from commercially available precursors. The process typically includes:
The synthesis can be described as follows:
Aleglitazar's molecular structure features a complex arrangement that allows for its dual agonistic activity. The compound's structure includes:
Aleglitazar undergoes several chemical reactions that are crucial for its functionality:
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.
Aleglitazar exerts its pharmacological effects by activating PPARα and PPARγ, which are nuclear receptors involved in lipid and glucose metabolism:
The combined activation results in synergistic effects that significantly improve metabolic parameters associated with type II diabetes .
The physical and chemical properties of Aleglitazar are critical for understanding its behavior as a therapeutic agent:
These properties influence its bioavailability, efficacy, and safety profile during clinical use .
Aleglitazar has potential applications in various scientific fields:
The pursuit of dual peroxisome proliferator-activated receptor (PPAR)-α/γ agonists ("glitazars") emerged from limitations in single-receptor therapies. Fibrates (PPAR-α agonists) improved lipids but offered minimal glucose control, while thiazolidinediones (PPAR-γ agonists) enhanced insulin sensitivity but with adverse weight gain and fluid retention [2]. First-generation glitazars like muraglitazar and tesaglitazar demonstrated potent glycemic and lipid improvements in early trials but were discontinued due to compound-specific toxicities—including renal dysfunction and excess cardiovascular events [1]. These failures underscored the therapeutic challenge: achieving balanced PPAR-α/γ activation without off-target toxicity. By the mid-2000s, the field prioritized agents with optimized binding kinetics and cofactor recruitment profiles to mitigate safety risks while preserving metabolic efficacy [2].
Aleglitazar was engineered to activate PPAR-α and PPAR-γ with near-equal potency (EC50 ratios ~1.0), a pharmacological profile hypothesized to deliver synergistic benefits [5] [10]:
Table 1: Metabolic Pathways Regulated by PPAR-α vs. PPAR-γ
PPAR Subtype | Target Genes | Metabolic Effects |
---|---|---|
PPAR-α | CPT1, ACOX1, APOA1 | ↑ Fatty acid oxidation, ↓ TG, ↑ HDL-C |
PPAR-γ | GLUT4, adiponectin | ↑ Insulin sensitivity, ↑ glucose uptake |
PPAR-α/γ Dual | PGC-1α, UCP2 | Enhanced mitochondrial function, antioxidant responses |
Preclinical models confirmed that balanced agonism amplified these effects. In Zucker diabetic fatty rats, aleglitazar concurrently lowered HbA1c (−1.8%), reduced TG (−40%), and raised HDL-C (+15%)—exceeding outcomes from mono-agonists [5].
Aleglitazar’s chemical design featured an α-alkoxy-β-arylpropionic acid scaffold optimized for sustained PPAR-α/γ engagement and reduced PPAR-δ activity [5]. In vitro, it demonstrated high affinity (Ki = 8 nM for PPAR-γ; 6 nM for PPAR-α) and unique cofactor recruitment patterns linked to fewer adverse effects like hemodilution [2]. Phase II trials (SYNCHRONY) affirmed dose-dependent efficacy:
Table 2: Phase II Clinical Efficacy of Aleglitazar (SYNCHRONY Trial)
Parameter | Placebo | Aleglitazar 150 µg | Aleglitazar 600 µg | Pioglitazone 45 mg |
---|---|---|---|---|
Δ HbA1c (%) | +0.08 | −0.98* | −1.35* | −1.10* |
Δ TG (%) | −2 | −30* | −40* | −15* |
Δ HDL-C (%) | +1 | +18* | +22* | +12* |
Δ Weight (kg) | −0.53 | +0.52 | +1.85 | +2.10 |
Statistically significant vs. placebo (p<0.01) [5] [7]
Despite this promise, the phase III ALECARDIO trial exposed critical challenges. In 7,228 patients with type 2 diabetes post-acute coronary syndrome, aleglitazar failed to reduce cardiovascular events versus placebo and increased incidents of heart failure, renal dysfunction, and gastrointestinal bleeding [1] [3]. Development was terminated in 2013, highlighting the translational gap between metabolic biomarkers and hard clinical outcomes. Mechanistic studies suggest that sustained dual PPAR activation may disrupt mitochondrial function (e.g., SIRT1-PGC1α axis) or promote fluid retention via renal collecting duct PPAR-γ activation [4] [6].
Table 3: Aleglitazar Pharmacokinetic Profile
Property | Value | Implication |
---|---|---|
Oral bioavailability | >70% | Suitable for daily dosing |
tmax | 1–2 hours | Rapid absorption |
Half-life | 5–16 hours | Minimal accumulation |
Primary excretion route | Feces (66% as metabolites) | Hepatic metabolism dominant |
Key Metabolites | M1, M6 (inactive) | Low risk of toxic metabolites |
Data derived from radiolabeled human studies [8]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7